molecular formula C8H8FNO2S B8143148 3-(Ethylsulfanyl)-6-fluoropyridine-2-carboxylic acid

3-(Ethylsulfanyl)-6-fluoropyridine-2-carboxylic acid

Cat. No.: B8143148
M. Wt: 201.22 g/mol
InChI Key: ITFHJDSRQVWEEV-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)-6-fluoropyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with an ethylsulfanyl group at the 3-position, a fluorine atom at the 6-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)-6-fluoropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a pyridine derivative, followed by the introduction of the ethylsulfanyl group through nucleophilic substitution. The carboxylic acid group can be introduced via oxidation of an appropriate precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)-6-fluoropyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Ethylsulfanyl)-6-fluoropyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)-6-fluoropyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl and fluorine substituents can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)-6-fluoropyridine-2-carboxylic acid
  • 3-(Ethylsulfanyl)-5-fluoropyridine-2-carboxylic acid
  • 3-(Ethylsulfanyl)-6-chloropyridine-2-carboxylic acid

Comparison

Compared to similar compounds, 3-(Ethylsulfanyl)-6-fluoropyridine-2-carboxylic acid is unique due to the specific positioning of the ethylsulfanyl and fluorine groups, which can significantly affect its chemical reactivity and biological activity. The presence of the fluorine atom at the 6-position can enhance the compound’s stability and influence its electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

3-ethylsulfanyl-6-fluoropyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2S/c1-2-13-5-3-4-6(9)10-7(5)8(11)12/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFHJDSRQVWEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(N=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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